(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
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Overview
Description
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral compound with the molecular formula C₁₁H₂₂N₂O₂. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. One common method includes the following steps:
Starting Materials: tert-Butyl carbamate and 2,5-dimethylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The tert-butyl carbamate is added to a solution of 2,5-dimethylpiperazine in the chosen solvent. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in THF.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine: Lacks the tert-butyl carbamate group, making it less bulky and potentially less selective in its interactions.
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Similar structure but may differ in stereochemistry, affecting its biological activity and reactivity.
Uniqueness
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological interactions. The presence of the tert-butyl carbamate group also adds steric hindrance, potentially enhancing its selectivity in binding to molecular targets.
Properties
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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